![molecular formula C7H12N4O2 B14165420 [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide CAS No. 89049-28-5](/img/structure/B14165420.png)
[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide is a chemical compound that belongs to the class of oxadiazines. This compound is characterized by the presence of an oxadiazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The ethoxymethyl group and cyanamide functionality further define its chemical structure, making it a unique entity in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxymethyl hydrazine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxadiazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method not only enhances the efficiency of the synthesis but also minimizes the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxadiazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Oxadiazine oxides.
Reduction: Reduced oxadiazine derivatives.
Substitution: Substituted oxadiazine compounds with various functional groups.
科学的研究の応用
Chemistry
In chemistry, [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Preliminary studies suggest that they may possess anti-inflammatory and antimicrobial properties, which could be beneficial in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its application.
類似化合物との比較
Similar Compounds
- [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
- [3-(Propoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
- [3-(Butoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
Uniqueness
Compared to its analogs, [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide exhibits unique properties due to the ethoxymethyl group. This group influences the compound’s reactivity, solubility, and overall stability, making it distinct in its chemical behavior and applications.
特性
CAS番号 |
89049-28-5 |
|---|---|
分子式 |
C7H12N4O2 |
分子量 |
184.20 g/mol |
IUPAC名 |
[3-(ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide |
InChI |
InChI=1S/C7H12N4O2/c1-2-12-5-11-6-13-4-10-7(11)9-3-8/h2,4-6H2,1H3,(H,9,10) |
InChIキー |
OIJFDMIFPSAOCG-UHFFFAOYSA-N |
正規SMILES |
CCOCN1COCN=C1NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
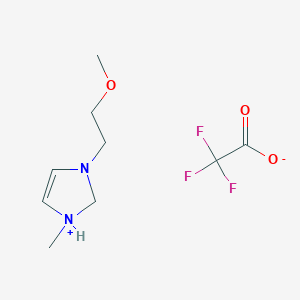


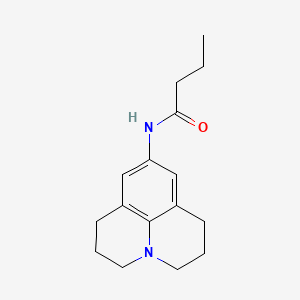
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
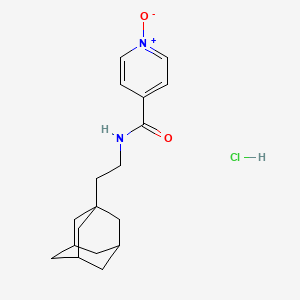
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)

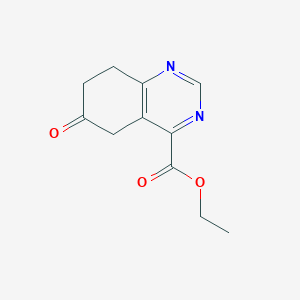
![Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B14165394.png)
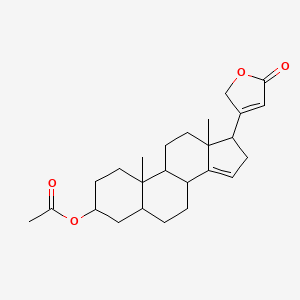
![Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate](/img/structure/B14165405.png)
